molecular formula C7H9NO B064599 1H-Pyrrole-1-propanal CAS No. 174579-91-0

1H-Pyrrole-1-propanal

Cat. No.: B064599
CAS No.: 174579-91-0
M. Wt: 123.15 g/mol
InChI Key: PRVQKJFRJQBSFO-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-propanal is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring attached to a propanal group. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-propanal can be synthesized through various methods. One common approach involves the reaction of pyrrole with propanal under acidic conditions. Another method includes the hydrolysis of 1-(2-cyanoethyl)pyrrole, which yields this compound upon treatment with water and acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of pyrrole derivatives or the use of metal-catalyzed reactions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-propanal involves its interaction with various molecular targets and pathways. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1H-Pyrrole-1-propanoic acid
  • 1H-Pyrrole-1-propanol
  • 1H-Pyrrole-1-amine
  • 2-(1H-Pyrrol-1-yl)ethanamine

Comparison: 1H-Pyrrole-1-propanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 1H-Pyrrole-1-propanoic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions. Similarly, 1H-Pyrrole-1-propanol, with its alcohol group, exhibits different reactivity in reduction and substitution reactions .

Properties

IUPAC Name

3-pyrrol-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVQKJFRJQBSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448277
Record name 1H-Pyrrole-1-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174579-91-0
Record name 1H-Pyrrole-1-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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